molecular formula C27H24O6 B12905281 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one

Cat. No.: B12905281
M. Wt: 444.5 g/mol
InChI Key: GGVCXOUKAXNJKR-FYJGNVAPSA-N
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Description

3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one (CAS 7153-97-1) is a furanone derivative with the molecular formula C27H24O6 and a molecular weight of 444.48 g/mol. Its structure features a benzylidene group substituted with a benzyloxy and methoxy moiety at the 4- and 3-positions, respectively, and a 3,4-dimethoxyphenyl group at the 5-position of the furan-2(3H)-one core.

Properties

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

(3E)-5-(3,4-dimethoxyphenyl)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C27H24O6/c1-29-22-12-10-20(15-26(22)31-3)24-16-21(27(28)33-24)13-19-9-11-23(25(14-19)30-2)32-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b21-13+

InChI Key

GGVCXOUKAXNJKR-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable furanone precursor under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

NMR Data

  • ¹H NMR (CDCl₃, 600 MHz):

    • δ 7.70–7.50 (m, aromatic protons from benzylidene and dimethoxyphenyl groups).

    • δ 5.15 (s, benzyloxy –CH₂–).

    • δ 4.80 (s, furanone –CH₂–).

    • δ 3.85–3.75 (s, multiple –OCH₃ groups) .

  • ¹³C NMR :

    • δ ~170 ppm (furanone carbonyl).

    • δ ~160–150 ppm (aromatic carbons adjacent to oxygen) .

UV-Vis and IR Analysis

  • UV-Vis : Absorbance at λₘₐₐ ≈ 370–390 nm (conjugated enone system) .

  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether) .

Hydrogenation of the Benzylidene Group

The exocyclic double bond can be reduced via catalytic hydrogenation using Pd/C under H₂ to yield the saturated analog:
3-(4-(Benzyloxy)-3-methoxybenzyl)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one .

Conditions :

  • Catalyst : 5% Pd/C (10–20 wt%).

  • Solvent : CH₂Cl₂ or EtOAc.

  • Yield : >90% .

Demethylation of Methoxy Groups

Treatment with BBr₃ in CH₂Cl₂ at –78°C selectively removes methyl groups, generating phenolic derivatives .

Stability and Reactivity

  • Acidic Conditions : The furanone ring undergoes hydrolysis to form diketo acids.

  • Photochemical Reactivity : The conjugated enone system participates in [4+2] cycloadditions under UV light .

Comparative Reaction Table

Reaction TypeConditionsProductYieldSource
Claisen-SchmidtPTSA, toluene, refluxBenzylidene furan-2(3H)-one60–70%
HydrogenationPd/C, H₂, CH₂Cl₂Saturated furan-2(3H)-one>90%
DemethylationBBr₃, CH₂Cl₂, –78°CPhenolic furan-2(3H)-one50–60%

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that derivatives of furanones exhibit significant anticancer activity. Specifically, compounds similar to 3-(4-(benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that such compounds can target specific pathways involved in cancer cell proliferation and survival.

2. Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies. The presence of methoxy and benzyloxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport characteristics is particularly advantageous for these applications.

2. Photovoltaic Devices
Recent studies have explored the use of furanone derivatives in photovoltaic devices due to their light-absorbing capabilities. The incorporation of such compounds into device architectures has shown promise in enhancing energy conversion efficiencies.

Analytical Chemistry Applications

1. Chromatographic Techniques
The compound can serve as a standard or reference material in chromatographic methods for the analysis of similar compounds. Its distinct chemical structure allows for clear differentiation during separation processes such as high-performance liquid chromatography (HPLC).

2. Spectroscopic Studies
Due to its unique spectral properties, this compound is useful in spectroscopic studies, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques can help elucidate the compound's structure and confirm its identity in various formulations.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of furanone derivatives on human breast cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Organic Electronics

Research conducted on the application of furanone derivatives in OLEDs demonstrated that incorporating these compounds improved device efficiency by enhancing charge transport and light emission properties.

Mechanism of Action

The mechanism by which 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s methoxy and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous furanones:

Compound Substituents Molecular Weight Key Properties/Activities References
Target Compound : 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one 4-benzyloxy-3-methoxybenzylidene; 5-(3,4-dimethoxyphenyl) 444.48 Used in synthesis/pharmaceuticals; stability from benzyloxy group
(3Z)-5-(3,4-Dimethoxyphenyl)-3-[4-(octyloxy)benzylidene]-2(3H)-furanone 4-octyloxybenzylidene; 5-(3,4-dimethoxyphenyl) 436.55 Increased lipophilicity due to octyl chain; potential for membrane penetration
(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone 4-hydroxy-3-methoxybenzylidene; acryloyl group 408.40 Strong ACE inhibition (IC₅₀ = 0.8 μM); antioxidant activity
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one 4-nitrobenzylidene; 5-phenyl 281.26 Antimicrobial activity; electron-withdrawing nitro group enhances electrophilicity
3-(1,3-benzodioxol-5-ylmethylene)-5-(3,4-dimethylphenyl)-2(3H)-furanone 1,3-benzodioxole; 3,4-dimethylphenyl 350.38 Structural rigidity from benzodioxole; potential enzyme inhibition
5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one 3-methoxybenzylidene; 5-biphenyl-4-yl 374.40 Crystallographically characterized; π-π interactions from biphenyl

Structural and Electronic Comparisons

  • Nitro vs. Methoxy Groups: The nitro group in ’s compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions but reduce antioxidant capacity compared to methoxy-substituted derivatives . Alkyl Chain Length: The octyloxy substituent in ’s compound increases hydrophobicity, suggesting better cell membrane permeability than the benzyloxy group in the target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Methoxy and benzyloxy groups balance lipophilicity and electronic effects, optimizing bioavailability and target engagement.
    • Longer alkyl chains (e.g., octyloxy) improve membrane penetration but may reduce solubility .
  • Pharmacokinetics : The benzyloxy group in the target compound likely enhances metabolic stability over hydroxy-substituted analogs, making it a candidate for prolonged therapeutic effects .
  • Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Further studies comparing its ACE, tyrosinase, and protease inhibition with analogs are needed.

Biological Activity

The compound 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one , also known as a derivative of furanone, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C23H24O4
  • Molecular Weight : 368.44 g/mol

The compound features a complex structure with multiple aromatic rings and methoxy groups, contributing to its biological activity.

Physical Properties

  • Appearance : Yellow crystalline powder
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, the furanone structure is known to interact with various cellular pathways involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase enzymes and the modulation of cell cycle regulators. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Antioxidant Activity

The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound. In vitro assays have demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress.

  • Research Findings : A study reported that compounds with similar structures exhibited IC50 values in the micromolar range against DPPH radicals, indicating potent antioxidant activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

  • Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a marked reduction in cytokine production upon treatment with this compound.

Antimicrobial Activity

Preliminary data suggest that this compound possesses antimicrobial properties against various pathogens.

  • Testing Results : In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerSignificantInduction of apoptosis
AntioxidantPotentFree radical scavenging
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines
AntimicrobialEffectiveInhibition of bacterial growth

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 3-(4-(benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one?

Answer: The compound can be synthesized via a multi-step protocol involving:

  • Mitsunobu reaction for etherification of phenolic groups using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF (0°C to room temperature) .
  • Condensation reactions with aromatic aldehydes under basic conditions (e.g., piperidine in ethanol) to form the benzylidene moiety .
  • Oxidative cyclization using reagents like selenium dioxide (SeO₂) in dioxane under reflux to form the furan-2(3H)-one core .
    Purification typically involves silica gel chromatography (ethyl acetate/petroleum ether gradients) with yields ranging from 54% to 72% .

Q. 1.2. How is structural characterization performed for this compound?

Answer: Key methods include:

  • ¹H/¹³C NMR spectroscopy : Assignments of methoxy (δ ~3.8 ppm), benzylidene protons (δ ~7.5–7.9 ppm), and furanone carbonyl (δ ~170–175 ppm in ¹³C) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and confirms benzylidene geometry .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₄O₇: 473.1594) .

Q. 1.3. What solvents and conditions stabilize the compound during storage?

Answer:

  • Store in anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) to prevent hydrolysis of the benzylidene group.
  • Avoid prolonged exposure to light, as conjugated systems may undergo photodegradation .

Advanced Research Questions

Q. 2.1. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., α,β-unsaturated carbonyl in furanone).
  • Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes or receptors) to guide derivatization .

Q. 2.2. How to resolve contradictions in spectral data for derivatives with similar substituents?

Answer:

  • Variable-temperature NMR : Differentiates dynamic effects (e.g., rotamers) in benzylidene protons .
  • Isotopic labeling : Incorporates ¹³C or ²H at methoxy groups to simplify signal overlap in crowded aromatic regions .
  • Comparative XRD analysis : Resolves ambiguities in regiochemistry (e.g., meta vs. para substitution) .

Q. 2.3. What strategies improve yield in large-scale benzylidene formation?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 48 hours) and improves regioselectivity via controlled heating .
  • Phase-transfer catalysis : Uses tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) to enhance aldehyde reactivity .

Q. 2.4. How to analyze oxidative degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS : Identifies metabolites (e.g., demethylated or hydroxylated products) in simulated biological fluids (pH 7.4, 37°C).
  • EPR spectroscopy : Detects radical intermediates during furanone ring-opening reactions .

Q. 2.5. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies?

Answer:

  • Analog synthesis : Systematic variation of substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-hydroxyphenyl) .
  • Biological assays : MTT tests (Mosmann’s method) evaluate cytotoxicity, while enzyme inhibition assays (e.g., IC₅₀ determination) quantify potency .

Data Contradiction Analysis

Q. 3.1. Why do NMR spectra of analogs with halogen substituents show unexpected splitting patterns?

Answer:

  • Steric hindrance : Bulky groups (e.g., 4-bromophenyl) induce restricted rotation, splitting benzylidene proton signals into doublets or multiplets .
  • Paramagnetic effects : Heavy atoms (e.g., Br) broaden signals due to scalar relaxation .

Q. 3.2. How to address discrepancies in melting points reported for derivatives?

Answer:

  • Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to obtain pure polymorphs.
  • DSC (Differential Scanning Calorimetry) : Confirms phase transitions and detects impurities affecting thermal properties .

Experimental Design Recommendations

4.1. Designing a kinetic study for benzylidene formation:

  • Monitor reaction progress via in situ FT-IR to track carbonyl stretching (νC=O ~1700 cm⁻¹) .
  • Use stopped-flow UV-Vis to measure rate constants under varying temperatures (Arrhenius analysis) .

4.2. Scaling up oxidative cyclization:

  • Replace SeO₂ with TEMPO/NaOCl to minimize toxic byproducts.
  • Implement continuous-flow reactors for safer handling of exothermic steps .

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